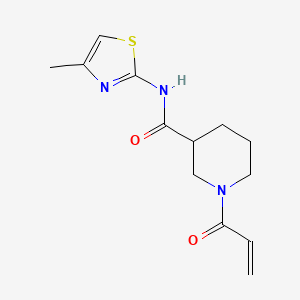

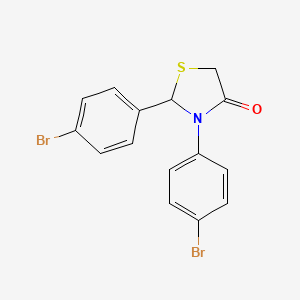

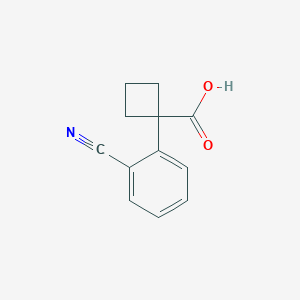

![molecular formula C13H12FN5O B3011614 7-(1-(4-Fluorophenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-amine CAS No. 339097-09-5](/img/structure/B3011614.png)

7-(1-(4-Fluorophenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . It has a molecular formula of C13H12FN5O, an average mass of 273.266 Da, and a monoisotopic mass of 273.102600 Da .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as 1,2,4 triazolo [1,5-a] pyrimidin-7-ones have been synthesized and studied for their potential as SARS-CoV-2 Main protease inhibitors .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12FN5O/c1-8(20-11-5-3-2-4-9(11)14)10-6-7-16-13-17-12(15)18-19(10)13/h2-8H,1H3,(H2,15,18) .Aplicaciones Científicas De Investigación

Tuberculostatic Activity

- 4-(Het)aryl-4,7-dihydroazolopyrimidines and Tuberculostatic Activity : Structural analogs, including compounds similar to 7-(1-(4-Fluorophenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-amine, have shown promise as antituberculous agents. Researchers have synthesized these analogs and evaluated their tuberculostatic activity, analyzing structure-activity relations (Titova et al., 2019).

Anticancer Applications

- Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines as Anticancer Agents : A study explored the synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents. The compounds were synthesized and modified for optimal activity, showing potential in inhibiting tumor growth in various models (Zhang et al., 2007).

Antimicrobial and Antifungal Activities

- Antimicrobial and Antifungal Activities of [1,2,4]triazolo[1,5-a]pyrimidines : A study on the synthesis of 5-aryl-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ols revealed these compounds' potential in vitro antimicrobial and antifungal activities (Komykhov et al., 2017).

Synthesis in Supercritical Carbon Dioxide

- Synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one in Supercritical Carbon Dioxide : This study presents the synthesis of a related compound, an intermediate in the production of the antiviral drug Triazid®, using supercritical carbon dioxide. This process offers a solvent-free and environmentally friendly approach to synthesizing similar compounds (Baklykov et al., 2019).

Fluorinated Triazolopyrimidines

- Fluorinated [1,2,4]triazolo[1,5-a]pyrimidines and [1,2,4]triazolo[5,1-c][1,2,4]triazines : Research on the reaction of 3-R-5-amino-1,2,4-triazoles with fluorinated compounds resulted in the synthesis of fluorinated triazolopyrimidines. This study contributes to understanding the chemical properties and potential applications of fluorinated derivatives, including those similar to the compound (Ulomskiy et al., 2011).

Synthesis and Anti-epileptic Activities

- Synthesis and in vitro Anti-epileptic Activities of [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one Derivatives : Investigating novel derivatives based on the structure of [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one, this study identified compounds with significant anti-epileptic activities in a 4-aminopyridine-induced hyperexcitability model (Ding et al., 2019).

Mecanismo De Acción

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to interact with various targets such as adenosine receptors , and tubulin .

Mode of Action

It’s worth noting that similar [1,2,4]triazolo[1,5-a]pyrimidine compounds have shown to inhibit tubulin polymerization , and act as antagonists at adenosine receptors .

Biochemical Pathways

Given its potential interaction with adenosine receptors , it may influence pathways related to cyclic AMP production, as adenosine receptors are known to mediate their effects through G proteins which activate adenylyl cyclase .

Result of Action

Similar [1,2,4]triazolo[1,5-a]pyrimidine compounds have shown significant antiproliferative activity against certain cell lines, and could induce cell apoptosis and g2/m phase arrest .

Direcciones Futuras

Propiedades

IUPAC Name |

7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN5O/c1-8(20-10-4-2-9(14)3-5-10)11-6-7-16-13-17-12(15)18-19(11)13/h2-8H,1H3,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHODUWAPOEZEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[1-(4-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

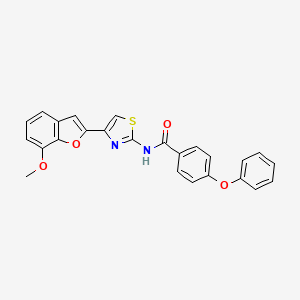

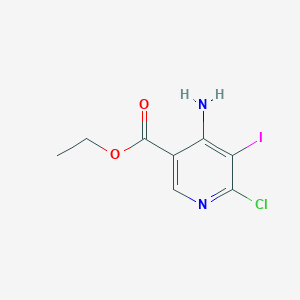

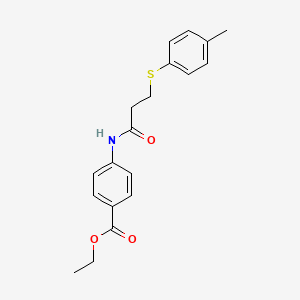

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B3011532.png)

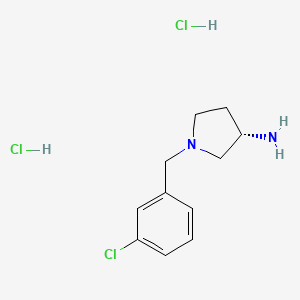

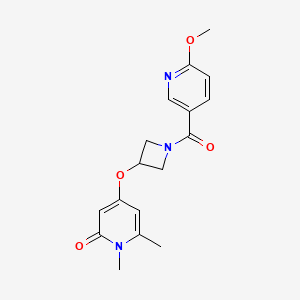

![2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3011544.png)

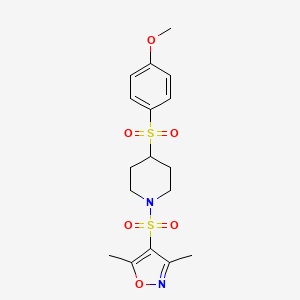

![3-fluoro-4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B3011545.png)

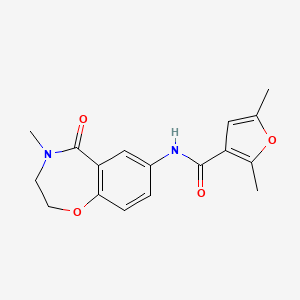

![2-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3011550.png)